molecular formula C24H22FNO B594094 [1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1800102-24-2

[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone

Katalognummer: B594094
CAS-Nummer: 1800102-24-2
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: UYTSDBWWEGEPLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic cannabinoid receptor agonist, a class of compounds initially developed as research tools for investigating the endocannabinoid system . These substances are of significant interest in preclinical research for studying the pharmacology of central (CB1) and peripheral (CB2) cannabinoid receptors . Synthetic cannabinoids like this are known to act as potent agonists at these receptors, with some analogs demonstrating higher binding affinity than the natural ligand Δ9-tetrahydrocannabinol (THC) . Research into structurally similar compounds has shown that cytochrome P450 enzymes (CYPs), particularly CYP2C9 and CYP1A2, play a major role in their oxidative metabolism, often producing active metabolites that may contribute to their overall pharmacological profile . The analysis of synthetic cannabinoids and their metabolites in biological matrices typically requires advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve the necessary sensitivity and specificity . This compound is provided solely for forensic toxicology, metabolic fate studies, and pharmacological investigation in a controlled laboratory setting. It is not for diagnostic or therapeutic use. This product is strictly labeled "For Research Use Only" and is prohibited for any form of human or animal consumption. Researchers must handle this material in accordance with all applicable local, state, and federal regulations.

Eigenschaften

IUPAC Name

[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO/c1-2-8-18(25)15-26-16-22(20-12-5-6-14-23(20)26)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18H,2,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTSDBWWEGEPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017312
Record name AM2201 N-(2-fluoropentyl) isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800102-24-2
Record name AM2201 N-(2-fluoropentyl) isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Indole Core Functionalization

The synthesis begins with functionalizing the indole scaffold. 1H-indole-3-carboxylic acid serves as a common precursor.

N-Alkylation with 2-Fluoropentyl Bromide

A two-step alkylation-acylation approach is widely employed:

  • N-Alkylation :

    • Reagents : 1H-indole, 2-fluoropentyl bromide, potassium carbonate (K<sub>2</sub>CO<sub>3</sub>).

    • Conditions : Anhydrous dimethylformamide (DMF), 80°C, 12–16 hours under nitrogen.

    • Mechanism : Base-mediated nucleophilic substitution at the indole nitrogen.

    • Yield : 65–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

  • Purification Challenges :

    • Residual DMF removal requires repeated washing with dichloromethane.

    • Fluorinated byproducts (e.g., di-alkylated indole) are minimized using excess indole (1.5 equiv).

Naphthoyl Group Introduction

The acylated intermediate undergoes Friedel-Crafts acylation with naphthalene-1-carbonyl chloride.

Friedel-Crafts Acylation

  • Reagents : 1-(2-Fluoropentyl)indole, naphthalene-1-carbonyl chloride, aluminum chloride (AlCl<sub>3</sub>).

  • Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 6 hours.

  • Workup : Quenching with ice-cold water, extraction with DCM, and drying over MgSO<sub>4</sub>.

  • Yield : 58–64% after recrystallization (ethanol/water).

Alternative Coupling Strategies

  • Steglich Esterification : Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) achieves moderate yields (50–55%) but requires rigorous moisture control.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

A comparative analysis of acylation conditions reveals efficiency trade-offs:

ConditionSolventCatalystTemperatureYield (%)
Friedel-CraftsDCMAlCl<sub>3</sub>0°C → RT58–64
Steglich EsterificationTHFDCC/DMAPRT50–55
Microwave-AssistedDMFK<sub>2</sub>CO<sub>3</sub>100°C, 30 min68

Microwave-assisted synthesis reduces reaction time but risks decomposition of the fluoropentyl chain.

Fluoropentyl Chain Stability

The 2-fluoropentyl group is prone to hydrolysis under acidic or aqueous conditions. Key stabilizers include:

  • Anhydrous solvents : DMF and THF stored over molecular sieves.

  • Inert atmosphere : Nitrogen or argon sparging during alkylation.

Analytical Characterization

Spectroscopic Validation

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

    • δ 8.45 (d, J = 8.0 Hz, 1H, naphthoyl), 7.85–7.40 (m, 10H, aromatic), 4.20 (t, J = 7.2 Hz, 2H, N-CH<sub>2</sub>), 1.80–1.40 (m, 6H, pentyl), 1.05 (t, J = 6.8 Hz, 3H, CH<sub>2</sub>F).

  • LC-MS (ESI+): m/z 360.2 [M+H]<sup>+</sup>, confirming molecular weight.

Purity Assessment

  • HPLC : C<sub>18</sub> column (100 × 2.1 mm, 1.7 µm), acetonitrile/water (70:30), flow rate 0.3 mL/min. Purity >98% .

Analyse Chemischer Reaktionen

Reaktionstypen

AM2201 N-(2-Fluorpentyl)-Isomer kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um hydroxylierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol umwandeln.

    Substitution: Halogenierung oder andere Substitutionsreaktionen können die aromatischen Ringe modifizieren.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) werden unter sauren oder basischen Bedingungen verwendet.

    Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) sind übliche Reduktionsmittel.

    Substitution: Halogenierungsmittel wie Brom (Br₂) oder Chlor (Cl₂) werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte, reduzierte oder halogenierte Derivate von AM2201 N-(2-Fluorpentyl)-Isomer, die weiter auf ihre biologische Aktivität untersucht werden können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

AM2201 N-(2-Fluorpentyl)-Isomer übt seine Wirkungen aus, indem es an Cannabinoid-Rezeptoren bindet, hauptsächlich CB1 und CB2, im Endocannabinoid-System. Diese Bindung führt zur Aktivierung verschiedener Signalwege, was zur Modulation der Neurotransmitterfreisetzung und physiologischer Wirkungen wie veränderter Stimmung, Wahrnehmung und Schmerzempfindung führt. Das Fluoratom an der 2-Position kann die Bindungsaffinität und metabolische Stabilität der Verbindung beeinflussen.

Wirkmechanismus

AM2201 N-(2-fluoropentyl) isomer exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2, in the endocannabinoid system. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and physiological effects such as altered mood, perception, and pain sensation. The fluorine atom at the 2-position may influence the compound’s binding affinity and metabolic stability .

Vergleich Mit ähnlichen Verbindungen

AM-2201 ([1-(5-Fluoropentyl)indol-3-yl]-Naphthalen-1-ylmethanone)

  • Structural Differences : AM-2201 has a fluorine atom at the terminal (5th) carbon of the pentyl chain, whereas the target compound fluorinates the 2nd carbon.
  • Pharmacological Effects : AM-2201 is a potent CB1 receptor agonist, as demonstrated in rhesus monkey studies where it produced CB1-mediated discriminative stimulus effects . Its CB1 receptor affinity (Ki ≈ 0.3 nM) and metabolic stability are attributed to the 5-fluoropentyl group, which delays oxidative metabolism .
  • Metabolism : AM-2201 undergoes hydroxylation and defluorination, producing metabolites detectable in plasma via LC-MS/MS .

JWH-018 (Naphthalen-1-yl-(1-pentylindol-3-yl)methanone)

  • Structural Differences : Lacks fluorine substitution on the pentyl chain.
  • Pharmacological Effects : JWH-018 exhibits high CB1 affinity (Ki ≈ 9.0 nM) but lower potency compared to fluorinated analogs due to reduced metabolic stability .
  • Key Contrast : The absence of fluorine shortens its half-life in vivo, making it less persistent than fluorinated SCRAs like AM-2201 .

JWH-200 ([1-(2-Morpholin-4-ylethyl)indol-3-yl]-Naphthalen-1-ylmethanone)

  • Structural Differences : Replaces the pentyl chain with a morpholinylethyl group.
  • Pharmacological Effects : JWH-200 shows moderate CB1/CB2 receptor affinity (Ki ≈ 42 nM and 18 nM, respectively) but distinct selectivity due to the morpholine moiety’s polar nature .
  • Key Contrast : The morpholine group reduces lipophilicity, altering blood-brain barrier penetration compared to alkyl- or fluorinated-chain SCRAs .

4-Methyl AM-2201 ([1-(5-Fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone)

  • Structural Differences : Adds a methyl group to the naphthalene ring.
  • Key Contrast : Methylation may slow hepatic clearance by impeding cytochrome P450 interactions .

Structural-Activity Relationship (SAR) Analysis

Compound Key Structural Feature CB1 Affinity (Relative) Metabolic Stability Receptor Selectivity
[1-(2-Fluoropentyl)indol-3-yl]-... 2-Fluoropentyl chain Moderate (Inferred) High (vs. non-fluorinated) Likely CB1-predominant
AM-2201 5-Fluoropentyl chain High (Ki ≈ 0.3 nM) Very High CB1/CB2 agonist
JWH-018 Non-fluorinated pentyl chain Moderate (Ki ≈ 9.0 nM) Low CB1-predominant
JWH-200 Morpholinylethyl substitution Low (Ki ≈ 42 nM) Moderate Altered selectivity

Impact of Fluorine Position

  • 2-Fluoropentyl vs. 5-Fluoropentyl: The terminal fluorine in AM-2201 optimizes receptor interaction by extending the alkyl chain into the CB1 receptor’s hydrophobic pocket.
  • Metabolic Resistance : Fluorine at the 5th position (AM-2201) resorts to ω-hydroxylation, whereas 2-fluoropentyl may undergo β-hydroxylation, yielding distinct metabolites .

Role of Naphthoyl Modifications

  • Methoxyphenyl Substitution (RCS-4) : SCRAs with methoxyphenyl groups (e.g., RCS-4) exhibit reduced potency compared to naphthoyl derivatives, highlighting the naphthalene ring’s importance in CB1 activation .

Detection and Forensic Considerations

  • Analytical Challenges : The 2-fluoropentyl isomer may produce unique mass spectrometry fragments (e.g., m/z 359.1685 for AM-2201 vs. shifted fragments for 2-fluoropentyl) .
  • Regulatory Status: AM-2201 and JWH-018 are classified as Schedule I drugs in many jurisdictions, but the 2-fluoropentyl analog may evade detection in standard immunoassays due to structural divergence .

Biologische Aktivität

The compound [1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone, often referred to in the context of synthetic cannabinoids, has garnered attention for its potential biological activities, particularly as a cannabinoid receptor agonist. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Basic Information

  • Molecular Formula : C24H22FNO
  • Molecular Weight : 359.436 g/mol
  • CAS Number : 1800102-24-2
  • SMILES Notation : CCCC(Cn1cc(c2c1cccc2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Structure

The structure of this compound features an indole moiety linked to a naphthalene ring through a carbonyl group, which is characteristic of many synthetic cannabinoids.

Cannabinoid Receptor Agonism

Research indicates that this compound acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain modulation, appetite regulation, and mood stabilization.

The compound's mechanism involves the activation of CB1 receptors predominantly located in the central nervous system (CNS), leading to psychoactive effects similar to those observed with Δ9-tetrahydrocannabinol (THC). Activation of CB2 receptors, which are more prevalent in peripheral tissues and immune cells, suggests potential anti-inflammatory properties.

Pharmacokinetics and Metabolism

Pharmacokinetic studies on related compounds reveal that synthetic cannabinoids like this compound are rapidly absorbed and metabolized in the liver. The metabolic pathways typically involve oxidation and conjugation reactions facilitated by cytochrome P450 enzymes.

Key Findings from Studies

StudyFindings
Kevin et al. (2018)Synthetic cannabinoids exhibit distinct pharmacokinetic profiles; rapid clearance in liver microsomes.
Reuter et al. (2016)Cannabinoids influence vascular resistance and may induce vasorelaxation through receptor activation.
MDPI Review (2022)Cannabinoids activate various receptors including PPARs, indicating broader biological implications beyond cannabinoid receptors.

Toxicological Considerations

Despite their therapeutic potential, synthetic cannabinoids can pose significant health risks. Reports indicate that misuse can lead to severe toxicity symptoms such as agitation, hallucinations, and cardiovascular complications. The metabolism of these compounds can lead to the formation of active metabolites that may contribute to their pharmacological effects and adverse reactions.

Case Study 1: Acute Toxicity

In a documented case involving acute intoxication with a synthetic cannabinoid containing this compound, patients exhibited severe agitation and psychosis requiring hospitalization. Toxicological analysis confirmed the presence of this compound alongside its metabolites.

Case Study 2: Pharmacokinetic Analysis

A study examining the pharmacokinetics of AM-2201 (a closely related compound) revealed significant insights into absorption rates and metabolic pathways. The findings suggested that variations in individual metabolism could influence the clinical effects experienced by users.

Q & A

Q. What is the hypothesized receptor binding profile of this compound, and how does it compare to non-fluorinated analogs like JWH-200?

  • Receptor Affinity : Fluorinated synthetic cannabinoids typically target CB1/CB2 receptors. Structural analogs like AM2201 ([1-(5-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone) show high CB1 affinity (Kᵢ < 10 nM) due to enhanced lipophilicity from fluorine .
  • Comparative Analysis : Replace the morpholine group in JWH-200 with a fluoropentyl chain to assess binding differences via radioligand displacement assays (e.g., using [³H]CP55,940) .

Advanced Questions

Q. What experimental designs are optimal for assessing CB1/CB2 functional activity, and how can contradictory data between binding assays and functional outcomes be resolved?

  • Functional Assays :
  • cAMP Inhibition : Measure Gαᵢ/o-coupled receptor activity in HEK293 cells transfected with CB1/CB2 receptors.
  • β-Arrestin Recruitment : Use BRET or TR-FRET assays to detect biased agonism .
    • Resolving Contradictions : Discrepancies may arise from allosteric modulation or partial agonism. Perform Schild analysis with selective antagonists (e.g., SR141716A for CB1) to differentiate mechanisms .

Q. What are the metabolic pathways of fluorinated synthetic cannabinoids, and which analytical techniques are suitable for metabolite identification?

  • Metabolic Studies :
  • In Vitro Models : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Fluoropentyl chains often undergo hydroxylation (via CYP3A4/2C9) and defluorination .
  • Analytical Workflow : Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with electrospray ionization (ESI+) to detect hydroxylated (m/z +16) and defluorinated (m/z -18) metabolites .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and behavioral effects?

  • Dose Selection : Base initial doses on in vitro IC₅₀ values (e.g., 0.1–10 mg/kg for rodents).
  • Routes of Administration : Intraperitoneal (IP) for rapid absorption; oral for bioavailability studies .
  • Endpoints : Measure locomotor activity (open-field test), analgesia (tail-flick test), and thermoregulation. Collect plasma/tissue samples for LC-MS/MS pharmacokinetic profiling .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

  • Quality Control :
  • Purity Standards : Use certified reference materials (e.g., JWH-200 from Lipomed) for calibration .
  • Stability Testing : Store compounds at -20°C under argon to prevent degradation. Confirm stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) .

Data Interpretation and Contradiction Analysis

Q. How can researchers address discrepancies between high receptor binding affinity and low functional efficacy?

  • Hypotheses :
  • Partial Agonism : Test compound efficacy against full agonists (e.g., WIN55,212-2) in cAMP assays .
  • Metabolic Instability : Co-administer CYP inhibitors (e.g., ketoconazole) in functional assays to assess metabolic interference .
    • Methodology : Perform concentration-response curves in parallel binding (Kᵢ) and functional (EC₅₀) assays to quantify efficacy (Emax) .

Structural and Computational Insights

Q. What computational tools predict the compound’s interaction with cannabinoid receptors?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Fluoropentyl chains may occupy hydrophobic pockets in CB1’s transmembrane domain .
  • Dynamic Simulations : Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.